

Cross-Validation of CLP-3094 Activity in Diverse Cell Lines: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of **CLP-3094**, a dual inhibitor of the G-protein coupled receptor 142 (GPR142) and the androgen receptor (AR). The information presented herein is intended to support research and drug development efforts by offering a cross-validated perspective on **CLP-3094**'s performance in various cellular contexts.

Executive Summary

CLP-3094 has emerged as a molecule of interest due to its unique dual-targeting mechanism. It functions as a potent antagonist of GPR142, a receptor implicated in metabolic disorders, and as an inhibitor of the androgen receptor's transcriptional activity, a key driver in prostate cancer. This guide summarizes the available quantitative data on its activity, details the experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows.

Data Presentation: CLP-3094 Activity Profile

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for **CLP-3094** in different cell lines. It is crucial to note that these values are derived from various studies and experimental conditions, which should be considered when making direct comparisons.



Target	Cell Line	Assay Type	CLP-3094 IC50	Agonist/Sti mulus	Reference
Human GPR142	CHO-K1 or HEK293	Aequorin Assay (Intracellular Ca ²⁺)	2.3 μΜ	1 mM L- tryptophan	[1]
Androgen Receptor	LNCaP	eGFP Transcription al Assay	4 μΜ	-	[2]
-	MIN6	Western Blot (protein expression)	0.7 μΜ	Palmitic Acid	[2]

Comparative Efficacy with Alternative Androgen Receptor Inhibitors

To provide a broader context, the following table presents a compilation of reported IC50 values for several well-established androgen receptor inhibitors across various prostate cancer cell lines. This data, gathered from multiple sources, highlights the varying sensitivities of different cell lines to these agents.

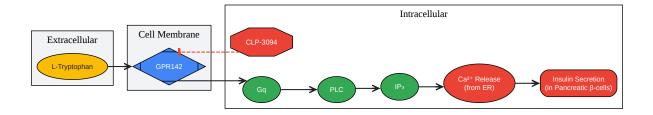
Compoun d	LNCaP	LAPC4	C4-2	22RV1	PC3	DU145
Enzalutami de	~21.4 nM - 1 µM[1][3]	>10 μM[1]	>10 μM[1]	46.6 μM[4]	32.3 μM[4]	11.0 μΜ[4]
Bicalutami de	~160 nM - >10 µM[1]	>10 μM[1]	>10 μM[1]	-	-	-
Apalutamid e	>10 µM[1]	>10 μM[1]	>10 μM[1]	-	-	-
Darolutami de	>10 µM[1]	>10 μM[1]	>10 μM[1]	46.6 μM[4]	32.3 μM[4]	11.0 μΜ[4]



Note: IC50 values can vary significantly based on the specific assay conditions, such as agonist concentration and incubation time. The data presented here is for comparative purposes and should be interpreted with caution.

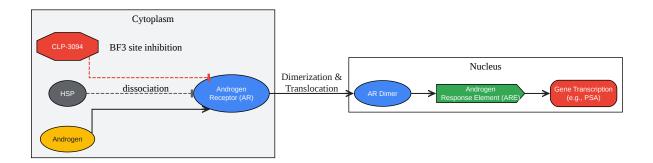
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of **CLP-3094**'s mechanism of action and the methods used for its characterization, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.



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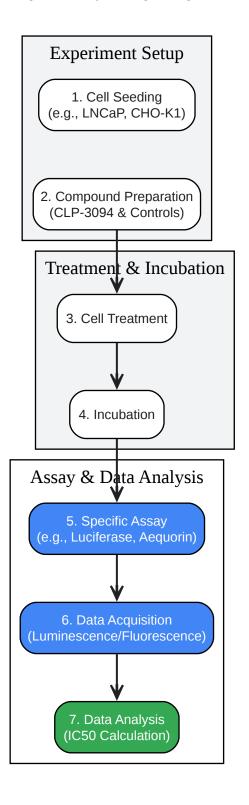
GPR142 Signaling Pathway





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Androgen Receptor Signaling Pathway



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